molecular formula C52H75NO17S B1251937 Brevetoxin B1

Brevetoxin B1

Cat. No. B1251937
M. Wt: 1018.2 g/mol
InChI Key: LUNOZQKEODBLAF-BTMAFXPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brevetoxin B1 is a ciguatoxin.

Scientific Research Applications

1. Identification and Characterization in Shellfish

  • Brevetoxin B1 (BTX-B1) was isolated from shellfish during a neurotoxic shellfish poisoning outbreak in New Zealand. This discovery has led to developments in monitoring shellfish neurotoxicity for public health safety (Ishida et al., 2004).
  • The isolation of BTX-B1 and its quantification in shellfish through liquid chromatography-tandem mass spectrometry is a critical step in food safety and environmental monitoring (Nozawa et al., 2003).

2. Therapeutic Potential in Neurology

  • Brevetoxins, including BTX-B1, have been shown to activate voltage-gated sodium channels in cell membranes. At lower doses, they may promote neuroregeneration, suggesting potential therapeutic applications in stroke recovery (McCall et al., 2022).
  • The application of brevetoxin derivative compounds, including those related to BTX-B1, for stimulating neuronal growth, offers promising avenues for treating neurodegenerative diseases and neurological disorders (Taupin, 2009).

3. Development of Detection and Analysis Methods

  • Development of electrochemical biosensors and immunoassay methods using aptamers and monoclonal antibodies specific to BTX-B1 enhances the ability to detect this toxin in environmental samples and food products, contributing significantly to public health safety (Eissa et al., 2015); (Ling et al., 2018).

4. Investigation of Toxicological Mechanisms

  • Research on brevetoxin B1's interaction with DNA and its potential cytotoxic effects provides valuable insights into its mechanisms of toxicity, which is crucial for understanding environmental and human health impacts (Radwan & Ramsdell, 2008).

5. Synthesis and Chemical Analysis

  • The total synthesis of brevetoxin B, closely related to BTX-B1, and the development of analytical methods using cholesterol-based stationary phases for brevetoxins analysis contribute to the deeper understanding of these compounds' structure and function (Matsuo et al., 2004); (Pesek et al., 2022).

Scientific Research Applications of Brevetoxin B1

Neurotoxin Detection and Monitoring

Brevetoxin B1, a neurotoxin, has been notably isolated from shellfish during outbreaks of neurotoxic shellfish poisoning. Its presence along with other brevetoxin analogs in shellfish, such as the New Zealand cockle, has underscored its significance in monitoring shellfish neurotoxicity. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been crucial for its isolation and quantitative determination, highlighting its pivotal role in environmental monitoring and public health safety (Ishida et al., 2004); (Nozawa et al., 2003).

Toxicity Assessment and Synthesis

Studies have delved into the toxicity of brevetoxin B1 and its derivatives, assessing their acute toxicities and working on their semisynthesis. This research is vital for understanding the toxicological profiles of these substances, paving the way for biochemical studies, and producing analytical standards for toxin detection and monitoring. The insights gained are essential for marine life conservation and ensuring seafood safety (Selwood et al., 2008).

Biomarker Development

Research on brevetoxins in clams exposed to Karenia brevis blooms has led to the identification of brevetoxin metabolites as major contributors to the composite brevetoxin response. This finding has been crucial for developing biomarkers of brevetoxin exposure, significantly contributing to food safety and public health by facilitating rapid screening and confirmatory determination of brevetoxins in shellfish (Abraham et al., 2015).

Cytotoxicity and Genotoxicity Studies

Investigations into the cytotoxic and genotoxic effects of various brevetoxins, including brevetoxin B1, on cell lines like Jurkat E6-1 cells, have been instrumental in understanding their biological impacts. These studies, assessing effects like DNA damage and apoptosis, provide critical insights into the potential health risks associated with brevetoxin exposure and contribute to the development of safety guidelines and therapeutic interventions (Murrell & Gibson, 2009).

Biosensor Development

Advancements in biosensor technology have seen the development of an electrochemical biosensor platform for brevetoxin detection, utilizing aptamers as specific receptors. This breakthrough provides a promising alternative to conventional analysis methods, offering a rapid, economical, and reliable approach for routine detection of brevetoxins in food samples, thereby enhancing food safety (Eissa et al., 2015).

properties

Product Name

Brevetoxin B1

Molecular Formula

C52H75NO17S

Molecular Weight

1018.2 g/mol

IUPAC Name

2-[2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enoylamino]ethanesulfonic acid

InChI

InChI=1S/C52H75NO17S/c1-26-17-32-37(24-50(6)39(63-32)22-36-46(69-50)27(2)18-44(55)65-36)62-31-11-13-49(5)40(66-45(26)31)23-41-51(7,70-49)25-43-48(4,68-41)12-9-10-30-33(64-43)20-35-34(61-30)21-42-52(8,67-35)38(54)19-29(60-42)16-28(3)47(56)53-14-15-71(57,58)59/h9-10,18,26,29-43,45-46,54H,3,11-17,19-25H2,1-2,4-8H3,(H,53,56)(H,57,58,59)/b10-9-/t26-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,41-,42-,43-,45-,46-,48+,49-,50+,51+,52+/m1/s1

InChI Key

LUNOZQKEODBLAF-BTMAFXPRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(O[C@@]6(CC5)C)C

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(OC6(CC5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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